2-{1-[11-(2-fluorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethylidene}-1H-indene-1,3(2H)-dione
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Overview
Description
2-{1-[11-(2-fluorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethylidene}-1H-indene-1,3(2H)-dione is a complex organic compound that belongs to the class of benzodiazepines. This compound is characterized by its unique structure, which includes a fluorophenyl group, a dimethyl group, and a benzodiazepine core. Benzodiazepines are known for their wide range of pharmacological activities, including sedative, anxiolytic, and anticonvulsant properties.
Preparation Methods
The synthesis of 2-{1-[11-(2-fluorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethylidene}-1H-indene-1,3(2H)-dione involves multiple steps. One common method involves the condensation of benzodiazepine intermediates with indene derivatives under specific reaction conditions. The process typically requires the use of catalysts and solvents to facilitate the reaction and achieve high yields. Industrial production methods often involve scalable processes that can be optimized for large-scale synthesis .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
2-{1-[11-(2-fluorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethylidene}-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: It is explored for its potential therapeutic effects, particularly in the treatment of central nervous system disorders.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets in the body. It binds to the gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The compound’s unique structure allows it to interact with multiple pathways, contributing to its diverse pharmacological activities .
Comparison with Similar Compounds
Similar compounds include other benzodiazepines such as midazolam, flunitrazepam, and alprazolam. Compared to these compounds, 2-{1-[11-(2-fluorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethylidene}-1H-indene-1,3(2H)-dione has a unique fluorophenyl group that enhances its binding affinity and selectivity for GABA receptors. This structural difference contributes to its distinct pharmacological profile and potential therapeutic applications .
Properties
Molecular Formula |
C32H27FN2O3 |
---|---|
Molecular Weight |
506.6g/mol |
IUPAC Name |
2-[1-[6-(2-fluorophenyl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-5-yl]ethylidene]indene-1,3-dione |
InChI |
InChI=1S/C32H27FN2O3/c1-18(27-30(37)19-10-4-5-11-20(19)31(27)38)35-25-15-9-8-14-23(25)34-24-16-32(2,3)17-26(36)28(24)29(35)21-12-6-7-13-22(21)33/h4-15,29,34H,16-17H2,1-3H3 |
InChI Key |
HBAKNJKEHIOPEY-UHFFFAOYSA-N |
SMILES |
CC(=C1C(=O)C2=CC=CC=C2C1=O)N3C(C4=C(CC(CC4=O)(C)C)NC5=CC=CC=C53)C6=CC=CC=C6F |
Canonical SMILES |
CC(=C1C(=O)C2=CC=CC=C2C1=O)N3C(C4=C(CC(CC4=O)(C)C)NC5=CC=CC=C53)C6=CC=CC=C6F |
Origin of Product |
United States |
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